N-Isobutyryl-D-cysteine

Catalog No.
S1494995
CAS No.
124529-07-3
M.F
C7H13NO3S
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isobutyryl-D-cysteine

CAS Number

124529-07-3

Product Name

N-Isobutyryl-D-cysteine

IUPAC Name

(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1

InChI Key

BWBQXMAXLAHHTK-RXMQYKEDSA-N

SMILES

CC(C)C(=O)NC(CS)C(=O)O

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O

Isomeric SMILES

CC(C)C(=O)N[C@H](CS)C(=O)O

N-Isobutyryl-D-cysteine (N-(2-Methylpropionyl)-D-cysteine) is a molecule primarily used in precolumn derivatization of amino acids for analysis techniques like high-performance liquid chromatography (HPLC) [, ]. This process modifies the amino acid structure, enhancing their separation and detection [].

Derivatization with N-Isobutyryl-D-cysteine

Amino acids are naturally polar molecules, making their separation by HPLC challenging. Derivatization with N-Isobutyryl-D-cysteine introduces a bulky isobutyryl group and alters the charge of the amino acid, improving its interaction with the HPLC column and enabling better separation [, ]. This derivatization method is particularly useful for chiral separation, distinguishing between L- and D-enantiomers of amino acids, which are mirror images with identical properties except for their interaction with polarized light [].

Here's how the derivatization process typically works:

  • Reaction with OPA (o-phthalaldehyde): The amino acids first react with OPA, forming a fluorescent adduct [].
  • Reaction with N-Isobutyryl-D-cysteine: Subsequently, the N-Isobutyryl-D-cysteine reacts with the primary amine group of the amino acid-OPA adduct, introducing the isobutyryl group and altering the charge [].

The resulting N-isobutyryl-amino acid-OPA derivatives exhibit improved chromatographic behavior, enabling sensitive and efficient separation of complex mixtures of amino acids, including those with similar structures [].

It's important to note that N-Isobutyryl-D-cysteine is used as a derivatizing agent specifically for D-amino acids. This is because the molecule itself is a D-enantiomer and selectively reacts with the D-enantiomers of other amino acids during the derivatization process [].

N-Isobutyryl-D-cysteine is a derivative of the amino acid cysteine, characterized by the presence of an isobutyryl group attached to the nitrogen atom of the cysteine backbone. Its chemical formula is C7H13NO3SC_7H_{13}NO_3S, and it is known for its chiral properties, which allow it to exist in two enantiomeric forms: D-cysteine and L-cysteine. This compound plays a significant role in various biochemical applications due to its unique structural features and reactivity.

N-Isobutyryl-D-cysteine acts as a chiral derivatizing agent. Chiral molecules exist in mirror-image forms (enantiomers) with slightly different properties. By attaching the isobutyryl group, N-Isobutyryl-D-cysteine alters the interaction of D- and L-amino acids with chromatography media, allowing their separation and identification [, ].

, primarily involving the formation of peptide bonds and various acylation reactions. It can undergo:

  • Acylation Reactions: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
  • Peptide Bond Formation: It can react with other amino acids to form dipeptides or polypeptides through condensation reactions.
  • Chiral Derivatization: This compound is often used in chiral derivatization processes, allowing for the differentiation between enantiomers in analytical chemistry .

N-Isobutyryl-D-cysteine exhibits several biological activities:

  • Antioxidant Properties: Like cysteine, it can act as a precursor for glutathione, a vital antioxidant in cellular defense mechanisms.
  • Enzymatic Activity: It has been shown to participate in enzymatic reactions involving peptide bond synthesis, particularly in bacterial systems .
  • Chirality and Optical Activity: The compound's chirality contributes to its unique interactions in biological systems, influencing receptor binding and activity .

Several methods exist for synthesizing N-Isobutyryl-D-cysteine:

  • Direct Acylation: Cysteine can be acylated using isobutyric anhydride or isobutyryl chloride under basic conditions.
  • Enzymatic Synthesis: Enzymes such as DltA from Bacillus subtilis can catalyze the formation of N-acylated derivatives from cysteine .
  • Chemical Modification: Starting from D-cysteine, various chemical modifications can introduce the isobutyryl group.

N-Isobutyryl-D-cysteine has diverse applications:

  • Chiral Separations: Used in chromatography for separating enantiomers due to its chiral nature.
  • Biochemical Research: Serves as a model compound in studies related to peptide synthesis and protein engineering.
  • Nanotechnology: Utilized in the preparation of gold nanoparticles, where it influences their optical properties and stability .

Studies have shown that N-Isobutyryl-D-cysteine interacts with various biomolecules:

  • Metal Complexation: It forms complexes with metal ions, which can alter its reactivity and stability.
  • Protein Binding: Its ability to form disulfide bonds allows it to interact with proteins, influencing their structure and function.
  • Optical Activity Studies: Research has demonstrated that the optical activity of this compound can be affected by its conformation when bound to metal surfaces .

N-Isobutyryl-D-cysteine shares similarities with other cysteine derivatives but possesses unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
N-Isobutyryl-L-cysteineSimilar structure but different chiralityExhibits different optical properties
AcetylcysteineAcetyl group instead of isobutyrylCommonly used as a mucolytic agent
PropionylcysteinePropionyl group attachedLess studied; potential applications in drug design
CysteinylglycineContains glycine as a second amino acidImportant in peptide synthesis

N-Isobutyryl-D-cysteine's distinct properties arise from its specific acyl group and chirality, making it valuable for specialized applications in biochemistry and nanotechnology.

XLogP3

0.5

Wikipedia

N-Isobutyryl-D-cysteine

Dates

Modify: 2023-08-15

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